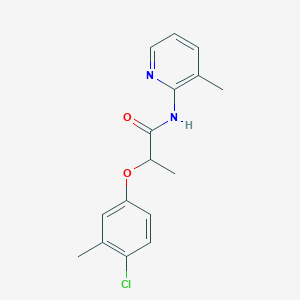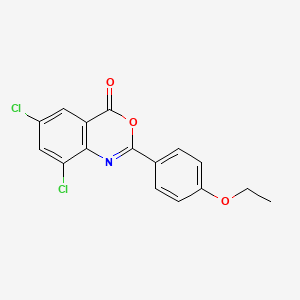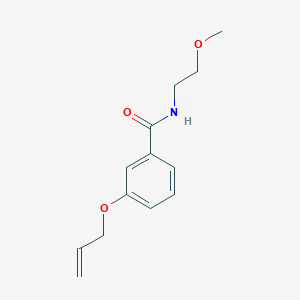![molecular formula C20H19NO3 B4401307 2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)
2-[4-(8-quinolinyloxy)butoxy]benzaldehyde
Overview
Description
2-[4-(8-quinolinyloxy)butoxy]benzaldehyde, also known as QBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of aldehydes and contains a quinoline ring, which makes it a potent fluorescent probe. QBA has been used in various applications, including as a tool for monitoring the activity of enzymes, as a fluorescent sensor for detecting metal ions, and as a potential therapeutic agent.
Scientific Research Applications
2-[4-(8-quinolinyloxy)butoxy]benzaldehyde has been widely used in scientific research due to its unique properties as a fluorescent probe. It has been used as a tool for monitoring the activity of enzymes, such as the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters. This compound has also been used as a fluorescent sensor for detecting metal ions, such as copper, zinc, and iron. In addition, this compound has been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-[4-(8-quinolinyloxy)butoxy]benzaldehyde is based on its ability to bind to specific targets, such as enzymes or metal ions, and to undergo a fluorescent change upon binding. The quinoline ring in this compound is responsible for its fluorescent properties, and the aldehyde group allows it to react with specific targets. The binding of this compound to a target can be monitored by measuring the change in fluorescence intensity, which provides a sensitive and specific detection method.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. In addition, this compound has been shown to protect neurons from oxidative stress, which is involved in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[4-(8-quinolinyloxy)butoxy]benzaldehyde has several advantages for lab experiments, including its high sensitivity and specificity, its ability to monitor real-time changes in enzyme activity or metal ion concentration, and its potential as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which can affect its performance. In addition, this compound may have some toxicity at high concentrations, which can limit its use in vivo.
Future Directions
There are several future directions for the use of 2-[4-(8-quinolinyloxy)butoxy]benzaldehyde in scientific research. One potential area of research is the development of this compound-based sensors for detecting specific metal ions or enzymes in complex biological samples. Another area of research is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. In addition, the use of this compound in combination with other fluorescent probes or imaging techniques may provide new insights into biological processes. Overall, the unique properties of this compound make it a promising tool for scientific research in various fields.
properties
IUPAC Name |
2-(4-quinolin-8-yloxybutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-15-17-7-1-2-10-18(17)23-13-3-4-14-24-19-11-5-8-16-9-6-12-21-20(16)19/h1-2,5-12,15H,3-4,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKKPZFJRFZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401230.png)

![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4401243.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B4401244.png)

![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4401269.png)


![1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)

![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![N-{2-[(3-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4401315.png)
